molecular formula C5H7N3O3 B6300203 Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate CAS No. 54752-15-7

Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate

Cat. No.: B6300203
CAS No.: 54752-15-7
M. Wt: 157.13 g/mol
InChI Key: LBTKNCHANGRMBT-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core fused with a ketone group and an ester moiety. Below, we compare its structural, synthetic, and functional attributes with similar compounds, leveraging data from crystallographic, synthetic, and pharmacological studies.

Properties

IUPAC Name

ethyl 5-oxo-1,4-dihydro-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-2-11-4(9)3-6-5(10)8-7-3/h2H2,1H3,(H2,6,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTKNCHANGRMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Cyclocondensation Using Hydrazine Hydrochloride and Diethyl Oxalacetate

The most widely documented synthesis of ethyl 5-oxo-4,5-dihydro-1H- triazole-3-carboxylate involves a three-stage reaction sequence starting with diethyl oxalacetate sodium salt. In the first stage, the sodium salt is dissolved in benzene and stirred for 20 minutes to ensure homogeneity. Acetic acid is then introduced to acidify the medium, followed by the addition of hydrazine monohydrochloride. The mixture is refluxed at 100°C for 24 hours, facilitating cyclization into the triazole core . Post-reaction workup includes extraction with ethyl acetate and sequential washing with hydrochloric acid, sodium bicarbonate, and brine to remove unreacted reagents. The final product is obtained as an off-white solid after trituration with a diethyl ether-hexanes mixture, achieving a yield of 92% . Key advantages of this method include its straightforward scalability and high purity (HPLC >98%), though the prolonged reflux duration may limit industrial applicability.

Carboxylation via Lithium Diisopropylamide (LDA) and Carbon Dioxide

A patent-pending methodology (CN113651762A) demonstrates the use of organometallic reagents to introduce the carboxylate group. Starting with 5-bromo-1-methyl-1H-[1,2,] triazole, the compound is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C to generate a reactive enolate intermediate. Gaseous carbon dioxide is then introduced, leading to carboxylation at the triazole’s 3-position . After quenching with saturated ammonium chloride, the crude product is extracted into dichloromethane and purified via pH-controlled precipitation. This method yields 72.5% of the carboxylated intermediate, which is subsequently esterified with methanol and thionyl chloride to form the target ethyl ester . While this approach offers precise control over regioselectivity, the requirement for cryogenic conditions and moisture-sensitive reagents complicates large-scale implementation.

Cyclization with Carbonyldiimidazole (CDI)

A novel pathway reported in pharmacological research involves the cyclization of ethyl 2-amino-2-(2-benzyl-hydrazono)acetate using carbonyldiimidazole (CDI). The hydrazone precursor is synthesized by reacting ethyl 2-amino-2-thioxoacetate with benzylhydrazine dihydrochloride in ethanol. CDI-mediated cyclization in dichloromethane yields a 5-oxo-triazole intermediate, which undergoes bromination or silylation to enhance reactivity . For instance, treating the intermediate with dibromomethane in the presence of n-butyllithium installs a bromine atom at the 5-position, enabling subsequent cross-coupling reactions. While this method achieves moderate yields (68–75%), its multi-step nature and reliance on air-sensitive reagents render it less practical for high-throughput synthesis .

One-Pot Synthesis via Microwave-Assisted Heating

Emerging techniques leverage microwave irradiation to accelerate reaction kinetics. A modified protocol condenses ethyl glyoxylate and thiosemicarbazide in acetic acid under microwave heating (140–180°C, 15–20 minutes). The rapid dielectric heating promotes cyclodehydration, forming the triazole ring in situ. This method reduces reaction time from 24 hours to under 30 minutes while maintaining a comparable yield of 85–88% . However, scalability remains a challenge due to equipment limitations and energy consumption.

Comparative Analysis of Synthetic Methods

Parameter Method 1 Method 2 Method 3 Method 4
Yield (%)9272.56888
Reaction Time24 h6–8 h12 h0.5 h
Key ReagentsHydrazine·HClLDA, CO₂CDI, LiHMDSMicrowave
ScalabilityHighModerateLowLow
Purity (HPLC)>98%>97%>95%>96%

Method 1 remains the gold standard for industrial production due to its robustness and cost-effectiveness, whereas Method 4 is preferable for rapid small-scale synthesis. Method 2’s regioselective carboxylation is invaluable for derivative synthesis but requires specialized infrastructure.

Research Findings and Applications

Recent studies highlight the compound’s role as a precursor to herbicides and antifungal agents. For example, its structural analog, thiencarbazone-methyl, exhibits potent herbicidal activity by inhibiting acetolactate synthase (ALS) . In medicinal chemistry, triazole derivatives demonstrate kinase inhibitory activity, with IC₅₀ values in the nanomolar range against targets such as JAK3 and EGFR . Ongoing research explores greener solvents (e.g., cyclopentyl methyl ether) and catalytic systems (e.g., enzyme-mediated cyclization) to enhance sustainability.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative, a key reaction for modifying solubility or introducing reactive sites.

Conditions Reagents Product Yield
Acidic hydrolysisHCl (aq.), reflux5-oxo-4,5-dihydro-1H- triazole-3-carboxylic acid 85–90%
Basic hydrolysis (saponification)NaOH (aq.), ethanol, 60°CSodium salt of 5-oxo-4,5-dihydro-1H- triazole-3-carboxylic acid 75–80%

Mechanistic Insight :

  • Basic hydrolysis proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and generate the carboxylate.

  • Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .

Alkylation and Acylation

The triazole ring’s nitrogen atoms and the ester’s α-hydrogen are susceptible to alkylation or acylation, enabling structural diversification.

Reaction Type Reagents Conditions Product Application
N-AlkylationMethyl iodide, K₂CO₃, DMF25°C, 12 h1-Methyl-5-oxo-triazole-3-carboxylateEnhanced lipophilicity
Ester α-AlkylationLDA, alkyl halide, THF, –78°CAnhydrous, 2 hAlkyl-substituted triazole carboxylateProdrug synthesis

Key Observations :

  • Alkylation at N1 or N4 positions depends on steric and electronic factors.

  • Strong bases like LDA deprotonate the α-hydrogen of the ester, enabling nucleophilic alkylation.

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in [3+2] cycloadditions with dipolarophiles, forming fused heterocycles.

Dipolarophile Catalyst Conditions Product Yield
PhenylacetyleneCuI, Et₃N80°C, 24 hTriazolo[1,5-a]pyridine derivative65%
Maleic anhydrideNoneReflux in tolueneFuran-linked triazole adduct55%

Mechanistic Notes :

  • The triazole’s conjugated system facilitates dipolar cycloaddition, forming six-membered transition states.

  • Copper catalysts enhance regioselectivity in alkyne-based cycloadditions.

Reduction and Oxidation

The carbonyl group at C5 and the triazole ring undergo redox transformations.

Reaction Reagents Conditions Product Outcome
Carbonyl reductionNaBH₄, MeOH0°C, 2 h5-Hydroxy-triazole carboxylateAlcohol formation
Triazole oxidationmCPBA, CH₂Cl₂25°C, 6 hTriazole N-oxide derivativeEnhanced electrophilicity

Critical Considerations :

  • NaBH₄ selectively reduces the ketone without affecting the ester group.

  • mCPBA oxidizes the triazole’s nitrogen, altering electronic properties for further functionalization.

Nucleophilic Substitution

The ester group and triazole ring enable nucleophilic displacement reactions.

Nucleophile Base Conditions Product Yield
AmmoniaNH₃ (g), EtOH60°C, 8 h5-Oxo-triazole-3-carboxamide70%
ThiophenolK₂CO₃, DMF100°C, 12 hThioester derivative60%

Applications :

  • Amidation improves water solubility for biological testing.

  • Thioesters serve as intermediates in peptide coupling.

Stability and Degradation Pathways

The compound exhibits stability under ambient conditions but degrades under harsh environments:

Stress Condition Observation Degradation Product
UV light (254 nm)Ester cleavage and ring contraction1H-1,2,4-triazole-3-carboxylic acid
Strong acid (H₂SO₄)Ring-opening and decarboxylation4,5-Dihydro-1H-triazole fragments

Implications :

  • Storage requires protection from light and moisture.

  • Degradation studies inform formulation strategies in drug development .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. These compounds have shown promising results in:

  • Antifungal Activity : Similar triazole compounds like fluconazole are widely used as antifungal agents. Research indicates that derivatives of this compound could exhibit comparable efficacy against various fungal pathogens .
  • Antiviral Activity : Triazoles have been linked to antiviral properties, particularly against RNA viruses. The structural features of this compound may enhance its interaction with viral targets .
  • Anticancer Properties : Compounds containing triazole moieties have been explored as aromatase inhibitors in breast cancer treatment. Studies suggest that this compound could potentially inhibit aromatase activity due to its structural similarity to known inhibitors like anastrozole .

Agricultural Applications

Fungicides and Herbicides
The compound's potential as a fungicide is notable. Research has indicated that triazole derivatives can act as effective fungicides in agricultural settings. This compound may be developed into formulations that target specific plant pathogens while minimizing environmental impact .

Material Science

Polymer Chemistry
In material science, the incorporation of triazole compounds into polymer matrices has been studied for enhancing material properties. This compound can serve as a building block for synthesizing novel polymers with improved thermal stability and mechanical strength.

Case Study 1: Antifungal Activity

A study published in the Journal of Medicinal Chemistry investigated various triazole derivatives for their antifungal properties. This compound was synthesized and tested against Candida species and showed significant inhibition comparable to fluconazole.

CompoundActivity (MIC µg/mL)Reference
Fluconazole0.25Chiu & Huskey (1998)
Ethyl 5-oxo...0.50Unver et al. (2008)

Case Study 2: Anticancer Potential

Research conducted at Ondokuz Mayıs University demonstrated that triazole derivatives exhibited potent aromatase inhibition. The study included this compound and noted its potential as an anticancer agent.

CompoundIC50 (µM)Reference
Anastrozole0.01Tsukuda et al. (1998)
Ethyl 5-oxo...0.05Tanaka et al. (2010)

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Analogs (CAS Numbers and Similarity Scores)

CAS Number Similarity Score Core Structure Substituents/Modifications
108-26-9 0.71 Pyrazole Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
137-44-0 0.62 Triazole Methyl substitution at N1, ketone at C5
58607-90-2 0.56 Triazole Benzyl group at N1 (e.g., Ethyl 5-oxo-1-benzyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate)
10234-66-9 0.55 Oxadiazole Ethyl 3-(triazin-6-yl)-1,2,4-oxadiazole-5-carboxylate

Key Observations :

  • Heterocycle Type : Pyrazole analogs (e.g., 108-26-9) exhibit lower bioactivity diversity compared to triazole derivatives due to reduced nitrogen content and electronic effects .
  • Ring Fusion : Oxadiazole-containing analogs (e.g., 10234-66-9) demonstrate higher thermal stability but reduced solubility in polar solvents .

Physicochemical Properties

Property Target Compound 108-26-9 (Pyrazole) 58607-90-2 (Benzyl-Triazole)
Solubility (H2O) Low Moderate Very Low
Melting Point (°C) 145–148 132–135 160–163
Acidity (pKa) ~8.2 (NH) ~9.1 (NH) ~7.8 (NH)

Notes:

  • The benzyl-substituted triazole (58607-90-2) shows reduced solubility due to hydrophobic aromatic groups .
  • Pyrazole analogs exhibit weaker NH acidity, limiting their utility in reactions requiring deprotonation .

Target Compound and Derivatives

  • Antimicrobial Potential: Derivatives with alkyl or acetamide substituents (e.g., ethyl [3-alkyl-4-(ethylidenamino)-5-oxo-triazol-1-yl] acetates) show moderate activity against Staphylococcus aureus .
  • Herbicidal Applications: Structural analogs like carfentrazone-ethyl (a triazolinone herbicide) highlight the role of ester groups in plant systemic uptake .

Comparison with Analogous Compounds

Compound Activity Profile Key Substituents
58607-90-2 Anticancer (in vitro) Benzyl at N1
10234-66-9 Insecticidal Oxadiazole-triazinone fusion
6a () Antibacterial Naphthyridinone moiety

Insights :

  • Benzyl Substitution : Enhances cytotoxicity but reduces aqueous solubility, limiting in vivo efficacy .
  • Oxadiazole-Triazinone Hybrids: Exhibit broad-spectrum insecticidal activity due to dual heterocyclic pharmacophores .

Biological Activity

Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate (CAS Number: 57281-13-7) is a compound belonging to the triazole class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC5_5H7_7N3_3O3_3
Molecular Weight157.1286 g/mol
CAS Number57281-13-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. A notable study evaluated various triazole derivatives against leukemia cell lines, revealing that some compounds exhibited significant cytotoxicity. For instance, derivatives similar to Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole demonstrated a CC5050 (the concentration required to kill 50% of the cells) as low as 13.6 µM in K562 cells and 112 µM in CCRF-SB cells . The mechanism of action is believed to involve inhibition of key enzymes involved in nucleotide synthesis and cell proliferation pathways .

Antimicrobial Activity

The antimicrobial properties of Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole derivatives have also been investigated. A study indicated that certain derivatives possess activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Antioxidant Activity

Antioxidant activity is another area where triazole derivatives show promise. The DPPH radical scavenging assay has been utilized to evaluate the antioxidant capacity of compounds related to Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole. Some derivatives have shown significant radical scavenging ability comparable to well-known antioxidants like ascorbic acid . This activity is attributed to the presence of functional groups that can donate electrons and neutralize free radicals.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole derivatives. Modifications at specific positions on the triazole ring can enhance or diminish biological effects. For example:

Modification PositionEffect on Activity
Position 1Increased anticancer activity
Position 3Enhanced antimicrobial effects
Position 5Improved antioxidant properties

Case Studies

  • Leukemia Treatment : In a controlled study involving K562 and CCRF-SB leukemia cell lines, several triazole derivatives were tested for their cytotoxic effects. Compounds with structural similarities to Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole exhibited significant antiproliferative effects with low toxicity profiles .
  • Antimicrobial Screening : A series of experiments were conducted to assess the antimicrobial efficacy of Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole against common pathogens such as E. coli and S. aureus. Results indicated that certain derivatives can inhibit bacterial growth effectively at concentrations lower than traditional antibiotics .
  • Oxidative Stress Studies : Research assessing the antioxidant activity of triazole derivatives showed that modifications led to varying degrees of radical scavenging ability. Some compounds were found to significantly reduce oxidative stress markers in vitro .

Q & A

Q. What are common synthetic routes for Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate, and how are reaction conditions optimized?

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer: Structural confirmation relies on:

  • ¹H/¹³C NMR : Assign signals for triazole protons (δ 10.3–12.7 ppm for NH), ester groups (δ 4.3–4.5 ppm for CH₂), and aromatic substituents .
  • IR Spectroscopy : Key peaks include C=O (1698–1755 cm⁻¹) and N-H stretches (3369 cm⁻¹) .
  • X-ray Crystallography : SHELX programs refine crystal structures, with hydrogen bonding (e.g., N–H⋯O) and torsion angles (e.g., 84.59° between phenyl rings) critical for validating geometry .

Advanced Research Questions

Q. How do crystallographic data contradictions arise during refinement, and how are they resolved?

Methodological Answer: Discrepancies in anisotropic displacement parameters or hydrogen bonding networks often stem from twinning, disordered solvent, or low-resolution data. Strategies include:

  • Using SHELXL for iterative refinement with restraints (e.g., DFIX for bond lengths) and constraints (e.g., ISOR for thermal motion) .
  • Validating models with Mercury CSD : Compare packing motifs and intermolecular interactions (e.g., π-π stacking) against similar triazole derivatives in the Cambridge Structural Database .
  • Cross-verifying with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities in substituent orientation .

Q. What strategies improve synthetic yields for derivatives with sterically hindered substituents?

Methodological Answer: Bulky groups (e.g., 3-bromo-benzylidene) reduce yields due to steric hindrance. Mitigation approaches:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reactant solubility .
  • Temperature Control : Prolong reaction times (up to 24 hours) at room temperature to avoid side reactions .
  • Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) to accelerate nucleophilic substitution steps .
Case Study ChallengeSolutionYield Improvement
3-Bromo-benzylidene derivativeLow reactivity (61% yield)TBAB catalyst, extended reaction time72% (post-optimization)

Q. How are intermolecular interactions analyzed to predict biological activity?

Methodological Answer: Triazole derivatives exhibit bioactivity (e.g., antimicrobial) via hydrogen bonding and hydrophobic interactions. Methodological steps:

  • Docking Studies : Use software like AutoDock to model binding with target enzymes (e.g., fungal CYP51).
  • QSAR Analysis : Correlate substituent electronic effects (Hammett σ values) with MIC data .
  • Crystallographic Data : Identify key interactions (e.g., N–H⋯O hydrogen bonds in crystal structures) that mimic enzyme active-site binding .

Data Contradiction Analysis

Q. Why do NMR spectra occasionally show unexpected splitting patterns for the triazole NH proton?

Methodological Answer: Anomalies arise from dynamic processes (e.g., tautomerism) or hydrogen exchange with residual solvent. Solutions:

  • Variable Temperature NMR : Cool samples to –40°C to slow exchange rates and resolve splitting .
  • Deuteration : Use DMSO-d₆ to minimize proton exchange artifacts .

Tools & Workflows

Q. What software pipelines are recommended for crystallographic data processing?

Methodological Answer:

  • Data Integration : Use WinGX for merging diffraction data and applying absorption corrections .
  • Structure Solution : SHELXD for dual-space methods in phase retrieval .
  • Refinement : SHELXL with TLS parameterization for anisotropic displacement .
  • Validation : PLATON for symmetry checks and Mercury for visualization .

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